[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride
Description
This compound is a bicyclic amine hydrochloride with a fluoromethyl substituent on the 2-oxabicyclo[2.1.1]hexane scaffold. Its molecular formula is C₈H₁₅ClFNO (average mass: 195.662 Da), and it features a rigid bicyclo[2.1.1]hexane core, which constrains conformational flexibility .
Properties
IUPAC Name |
[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO.ClH/c8-3-7-1-6(2-7,4-9)5-10-7;/h1-5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELPPPKAIJAKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CF)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride typically involves multiple steps. One common approach starts with the preparation of the oxabicyclohexane core, followed by the introduction of the fluoromethyl group and the methanamine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Oxabicyclohexane Core Formation: This step often involves a Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure.
Fluoromethyl Group Introduction: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Methanamine Moiety Addition: The methanamine group is typically introduced through reductive amination or other amine-forming reactions.
Hydrochloride Salt Formation: The final compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the fluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoromethyl group or the amine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction could produce simpler hydrocarbons or amines.
Scientific Research Applications
Drug Discovery
The compound has been investigated for its potential as a therapeutic agent, particularly in modulating neurotransmitter systems due to its structural similarity to known psychoactive substances. Research indicates that compounds with similar bicyclic frameworks can exhibit significant pharmacological activity, including effects on serotonin and dopamine receptors .
Catalytic Reactions
The unique bicyclic structure allows for specific reactivity patterns that can be harnessed in catalytic processes. For instance, studies have shown that derivatives of bicyclic amines can act as effective catalysts in asymmetric synthesis, enhancing the enantioselectivity of reactions involving fluorinated compounds . This makes [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride a valuable component in the synthesis of complex organic molecules.
Material Science
Research into the use of such compounds in material science is ongoing, particularly regarding their incorporation into polymers and other materials where their unique properties can enhance performance characteristics such as durability and thermal stability .
Case Studies
Mechanism of Action
The mechanism of action of [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group and the bicyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Variations on the Bicyclo Scaffold
Functional Group Modifications
Stereochemical and Positional Isomerism
- Positional Isomers : The placement of substituents (e.g., fluoromethyl at position 1 vs. methyl at position 3) significantly impacts molecular geometry. For example, fluoromethyl at position 1 (target compound) may orient the fluorine atom outward, enhancing interactions with hydrophobic pockets, whereas methyl at position 3 (EN300-754295) could distort the bicyclo scaffold, altering binding kinetics .
- Stereochemical Effects: Compounds like (4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine hydrochloride (CAS 2060007-65-8) demonstrate how substituent position (4-methyl vs.
Biological Activity
The compound [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride is an intriguing chemical entity due to its unique bicyclic structure and the presence of a fluoromethyl group, which is known to enhance lipophilicity and influence biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C₈H₁₁ClFNO₃
- Molecular Weight : 201.64 g/mol
- CAS Number : 2418722-45-7
The biological activity of [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine is largely attributed to its structural features that allow it to interact with various biological targets, including neurotransmitter receptors and enzymes. The fluoromethyl group enhances the compound's binding affinity due to increased hydrophobic interactions.
Interaction with Receptors
Research indicates that compounds with similar bicyclic structures can modulate the activity of metabotropic glutamate (mGlu) receptors, particularly group III mGlu receptors, which are implicated in neuroprotection and modulation of excitotoxicity in neurodegenerative diseases like Parkinson's disease .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotective Effects : A study focusing on the activation of mGlu receptors demonstrated that compounds similar to [1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine could reduce excitotoxicity in models of Parkinson's disease by modulating glutamate release .
- Anti-inflammatory Properties : Another investigation highlighted how bicyclic structures can replace traditional aromatic systems in drug design, leading to enhanced bioactivity and reduced side effects in anti-inflammatory treatments .
- Antidepressant Activity : Research on fluorinated bicyclic amines revealed their potential as antidepressants due to their significant interaction with serotonin receptors, which may provide a new avenue for treatment strategies .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
